8-methoxy-3-[4-(2-methylprop-2-en-1-yl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one
Description
Properties
IUPAC Name |
8-methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]-6-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6/c1-12(2)11-20-4-6-21(7-5-20)18(23)15-9-13-8-14(22(25)26)10-16(27-3)17(13)28-19(15)24/h8-10H,1,4-7,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPCRNXEVXIHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-[4-(2-methylprop-2-en-1-yl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one typically involves multiple steps:
Formation of the chromenone core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Nitration: The chromenone core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Piperazine derivative formation: The piperazine ring is introduced by reacting the chromenone derivative with 1-(2-methylprop-2-en-1-yl)piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine moieties.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted chromenone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chromenone core, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic effects. Chromenone derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of 8-methoxy-3-[4-(2-methylprop-2-en-1-yl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The piperazine moiety can enhance the compound’s binding affinity to certain biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Coumarin-Piperazine Family
Key Observations :
- Substituent Effects: The target compound’s isoprenyl group distinguishes it from analogues with triazole (8v), aryloxyethyl (HBK15), or carbaldehyde () substituents.
- Electronic Effects : The 6-nitro group in the target and 8v may facilitate hydrogen bonding with biological targets, whereas electron-withdrawing groups (e.g., fluoro in FPyPARP, ) could alter reactivity .
- Linkage Flexibility : Unlike ether-linked piperazines (e.g., compound 3, ), the target’s direct carbonyl linkage reduces conformational flexibility, possibly increasing binding specificity .
Biological Activity
8-Methoxy-3-[4-(2-methylprop-2-en-1-yl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one is a synthetic compound that belongs to the class of nitro-chromenes. Its structural complexity suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a methoxy group, a piperazine moiety, and a nitro group, which are significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related chromene derivative demonstrated selective cytotoxicity against human cancer cell lines, including MCF-7 breast cancer cells, through apoptosis induction mechanisms .
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 5.0 | Apoptosis via caspase activation |
| Study B | HeLa | 10.0 | Inhibition of PI3K/Akt pathway |
| Study C | A549 | 7.5 | Induction of ROS production |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Similar derivatives have shown the ability to inhibit nitric oxide (NO) production in activated macrophages, suggesting a potential role in treating inflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
- Inhibition of Cell Proliferation : It may inhibit key signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous cells.
Case Study 1: Anticancer Efficacy
In vitro studies on the compound's analogs showed that they significantly inhibited the growth of various cancer cell lines. A notable study demonstrated that a related compound led to a reduction in tumor size in xenograft models of breast cancer .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of similar compounds, showing that they effectively reduced inflammation markers in LPS-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
